Ranelic acid strontium salt hydrate

概要

説明

Ranelic acid strontium salt hydrate, also known as Strontium ranelate, is a medication used for the management of severe osteoporosis in high-risk postmenopausal women and adult men . It is a dual action bone agent (DABA) that inhibits bone resorption and stimulates bone formation, inhibiting osteoclast differentiation while activating gene expression in osteoblasts .

Synthesis Analysis

The synthesis of strontium ranelate and its hydrates has been described in a patent . The process involves heating the ethyl tetraester of formula (IIa) with sodium hydroxide, in an aqueous alcoholic medium, and then distilling off the ethanol and most of the water to isolate the tetrasodium salt of formula (IIIa) by precipitation. The compound of formula (IIIa) is then reacted with strontium chloride in water to yield strontium ranelate, which is isolated by filtration .

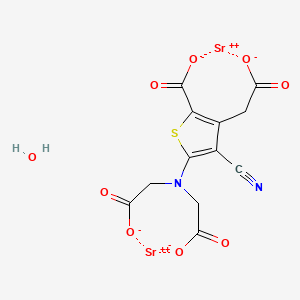

Molecular Structure Analysis

Strontium ranelate comprises two atoms of stable strontium and one molecule of ranelic acid . It forms the ranelate ion, C 12 H 6 N 2 O 8 S 4− .

Chemical Reactions Analysis

Ranelic acid is an organic acid capable of chelating metal cations. It forms the ranelate ion, C 12 H 6 N 2 O 8 S 4− .

Physical And Chemical Properties Analysis

The molecular weight of Ranelic acid strontium salt hydrate is 531.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 12 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass is 531.8062755 g/mol . The Topological Polar Surface Area is 217 Ų . It has a Heavy Atom Count of 26 .

科学的研究の応用

Bone Tissue Engineering and Regeneration

Ranelic acid strontium salt hydrate has shown promising results in bone tissue engineering. It enhances the biological activity and physicochemical properties of materials, which is beneficial for patients suffering from osteoporosis. Studies have indicated that strontium can significantly improve in vitro and in vivo material properties .

Osteoporosis Treatment

Strontium ranelate, a compound containing ranelic acid strontium salt hydrate, is used as a therapeutic drug for osteoporosis. It has a dual mechanism that stimulates bone formation while inhibiting bone resorption, which is crucial for treating postmenopausal osteoporosis .

Enhancement of Bone Metabolism

The presence of strontium in ranelic acid strontium salt hydrate influences bone tissue metabolism by increasing osteoblast differentiation and the expression of osteogenesis markers. This reflects increased osteoblastic activity and mineralization, which is essential for healthy bone tissue .

Improvement of Bone Microarchitecture

Ranelic acid strontium salt hydrate contributes to the improvement of bone microarchitecture. It stimulates bone formation and enhances the quality of bone tissue while preventing bone loss and reducing the resorption activity of osteoclasts .

作用機序

Target of Action

Ranelic acid strontium salt hydrate, also known as strontium ranelate, primarily targets the cells involved in bone turnover, namely osteoblasts and osteoclasts . Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption .

Mode of Action

Strontium ranelate has a unique mode of action. It increases the replication of preosteoblastic cells and enhances the synthesis of collagen and noncollagenic proteins by osteoblasts . Simultaneously, it decreases the differentiation of pre-osteoclasts and reduces the bone-resorbing activity of mature osteoclasts . This dual action results in an increase in bone mass .

Biochemical Pathways

Strontium ranelate influences several biochemical pathways. It activates the protein kinase C and p38 mitogen-activated protein kinase pathways, leading to increased expression of the immediate early genes, c-fos and egr-1, which are involved in osteoblast replication . It also triggers the canonical Wnt pathway, promoting the differentiation of osteoblasts and inhibiting apoptotic processes .

Pharmacokinetics

The pharmacokinetic properties of strontium ranelate are crucial for its bioavailability. It is administered orally as a suspension . The absolute bioavailability of strontium is about 25% (within a range of 19-27%) after an oral dose of 2 g strontium ranelate .

Result of Action

The result of strontium ranelate’s action is a rebalanced bone turnover in favor of bone formation . It improves bone mineral density at numerous sites and both increases markers of bone formation and decreases markers of bone resorption . This leads to an increase in bone mass and a reduction in the risk of fractures .

Action Environment

The action of strontium ranelate is influenced by various environmental factors. For instance, the presence of calcium or sodium salts can affect its ability to stimulate the synthesis of collagen and noncollagenic proteins by osteoblasts

Safety and Hazards

When handling Ranelic acid strontium salt hydrate, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . Avoid contact with skin, eyes, and clothing. Use protective equipment to minimize exposure. Avoid prolonged or repeated exposure .

将来の方向性

While there is currently limited information on the future directions of Ranelic acid strontium salt hydrate, research into inorganic salt hydrates that undergo reversible solid–gas thermochemical reactions can be used for thermal energy storage in buildings . This could potentially open up new applications for Ranelic acid strontium salt hydrate in the future.

特性

IUPAC Name |

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O8S.H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2;;/q;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBBXBBUNMMNSU-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.[Sr+2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O9SSr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ranelic acid strontium salt hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

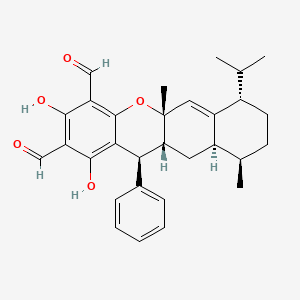

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1495987.png)

![(6S,7R,8As)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B1495999.png)

![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1496004.png)

![[(1R,2S,3S,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B1496005.png)